1-[[4-(Benzyloxy)phenyl](phenyl)methyl]piperazine
Description
1-[4-(Benzyloxy)phenylmethyl]piperazine is a piperazine derivative featuring a benzhydryl core substituted with a benzyloxy group at the para position of one phenyl ring and a phenyl group at the other (Fig. 1). The benzyloxy group introduces both lipophilic and electron-donating properties, while the benzhydryl moiety contributes to steric bulk. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or exhibiting antihistaminic activity . Piperazine derivatives are known for their versatility in drug design due to their ability to modulate pharmacokinetic properties and receptor interactions .
Properties
IUPAC Name |
1-[phenyl-(4-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-3-7-20(8-4-1)19-27-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)26-17-15-25-16-18-26/h1-14,24-25H,15-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCXTFMVJKXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenylmethyl]piperazine typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 1-[4-(Benzyloxy)phenylmethyl]piperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenylmethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler piperazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of simpler piperazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H24N2O
- Molecular Weight : 288.40 g/mol
The compound's structure includes a piperazine core, which is a common motif in many pharmacologically active compounds, enhancing its ability to interact with various biological targets.
Pharmaceutical Applications
1-[4-(Benzyloxy)phenylmethyl]piperazine has been investigated for its potential in drug development due to its biological activity against several targets:
- Antidepressant Activity : Similar compounds have shown efficacy as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that derivatives of piperazine can influence these pathways, making this compound a candidate for further exploration in treating mood disorders.
- Anxiolytic Effects : The compound's structure suggests potential anxiolytic properties, similar to other piperazine derivatives that have been studied for their ability to reduce anxiety symptoms through modulation of the GABAergic system .
- Pain Management : There is evidence suggesting that compounds with similar structures act as modulators of fatty acid amide hydrolase (FAAH), which could lead to new analgesic drugs targeting pain pathways .
The biological activities of 1-[4-(Benzyloxy)phenylmethyl]piperazine stem from its ability to bind selectively to various receptors:
- Receptor Binding Studies : Interaction studies have focused on the compound's binding affinity to serotonin receptors (5-HT), dopamine receptors (D2), and other neuroreceptors. These interactions are crucial for understanding its potential therapeutic effects.
- Case Studies : Research has documented the binding profiles of similar compounds, indicating that modifications in the piperazine structure can significantly alter receptor selectivity and activity. For instance, studies have shown that substituents on the piperazine ring can enhance or diminish binding affinities .
Synthetic Routes
Several synthetic methodologies have been developed for producing 1-[4-(Benzyloxy)phenylmethyl]piperazine:
- Conventional Synthesis : Traditional methods involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the piperazine ring followed by selective functionalization at the aromatic positions.
- Innovative Techniques : Recent advancements include the use of microwave-assisted synthesis and solid-phase techniques, which improve yield and reduce reaction times. These methods are particularly beneficial in pharmaceutical research where efficiency is critical .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 1-[4-(Benzyloxy)phenylmethyl]piperazine, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzyl-4-methylpiperazine | C12H18N2 | Exhibits stimulant properties; simpler structure |
| 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride | C18H24Cl2N2O | Salt form enhances solubility; used as a reference standard |
| 1-{4-(Benzyloxy)phenylmethyl}piperazine | C18H24N2O | Contains both benzyloxy and phenyl groups |
This table highlights how variations in substituents can lead to different pharmacological profiles, underscoring the importance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenylmethyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its benzyloxy and phenyl groups. These interactions can modulate biological pathways, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Electronic Properties
The target compound’s benzhydryl-piperazine scaffold distinguishes it from simpler arylpiperazines. Key comparisons include:
Key Observations :
- The benzyloxy group in the target compound enhances lipophilicity compared to sulfonyl or nitro-substituted analogues (e.g., 7c) but is less lipophilic than tert-butyl derivatives (e.g., Buclizine) .
- Electron-donating substituents (e.g., benzyloxy, methoxy) may improve binding to serotonin or dopamine receptors, as seen in arylpiperazine pharmacophores .
Key Observations :
Biological Activity
1-[4-(Benzyloxy)phenylmethyl]piperazine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O
- Molecular Weight : Approximately 288.40 g/mol
- Structural Features : The compound features a piperazine ring substituted with a benzyloxy group and a phenyl group, which contributes to its unique biological properties.
Biological Activities
1-[4-(Benzyloxy)phenylmethyl]piperazine has been studied for various biological activities, including:
- Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects, suggesting potential applications in treating mood disorders.
- Receptor Binding Affinity : Interaction studies have shown that it binds to several G protein-coupled receptors (GPCRs), which are critical targets in drug development. The binding affinity of the compound to these receptors is essential for understanding its pharmacological profile .
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have demonstrated the ability to modulate FAAH activity, which is involved in the endocannabinoid system, potentially affecting pain perception and anxiety .
The mechanism of action for 1-[4-(Benzyloxy)phenylmethyl]piperazine involves:
- Receptor Interaction : The benzyloxy group enhances binding to various receptors, while the piperazine core provides structural stability. This interaction can lead to downstream effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, influencing its biological activity and stability. For instance, oxidation can lead to reactive metabolites that may enhance or alter its pharmacological effects.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound:
- Synthesis Methods : Common synthetic routes involve reacting 4-(benzyloxy)aniline with piperazine under controlled conditions, often using solvents like ethanol or methanol at elevated temperatures.
- Case Studies : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in oncology . For example, compounds similar in structure have demonstrated significant antiproliferative effects on MCF-7 breast cancer cells.
Comparative Analysis
To better understand the uniqueness of 1-[4-(Benzyloxy)phenylmethyl]piperazine, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzyl-4-methylpiperazine | C12H18N2 | Exhibits stimulant properties; simpler structure than the target compound. |
| 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride | C18H24Cl2N2O | Salt form enhances solubility; used as a reference standard. |
| 1-{4-(Benzyloxy)phenylmethyl}piperazine | C18H24N2O | Contains both benzyloxy and phenyl groups, enhancing potential interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
